molecular formula C14H11BrFNO2 B3341692 N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide CAS No. 1039869-80-1

N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide

Cat. No.: B3341692
CAS No.: 1039869-80-1
M. Wt: 324.14 g/mol
InChI Key: XNXQPFWOPGOCBA-UHFFFAOYSA-N
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Description

N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide is a chemical compound offered for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds within this class of N-aryl benzamides are of significant interest in medicinal chemistry and chemical biology research. Structurally related molecules, particularly those with variations in the methoxy substitution pattern, have been investigated for their diverse biological activities. For instance, some analogs have been studied as potential ligands for cannabinoid receptors (CB2), which are relevant to neuroinflammatory and immune system research . Other closely related N-(2-bromo-phenyl) benzamide derivatives have demonstrated antimicrobial and anti-inflammatory properties in preliminary in vitro studies, showing activity against Gram-positive bacteria and exhibiting proteinase inhibitory effects . Researchers may utilize this compound as a building block in organic synthesis, a reference standard in analytical chemistry, or a lead compound for the development of novel bioactive molecules. Its specific mechanism of action and full spectrum of applications are subject to ongoing research and validation by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c1-19-11-5-2-9(3-6-11)14(18)17-13-7-4-10(16)8-12(13)15/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXQPFWOPGOCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathway Elucidation

Established Synthetic Routes for N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide

Established routes to this compound typically rely on the formation of an amide bond between an aniline (B41778) derivative and a benzoic acid derivative.

The most common conventional approach for synthesizing this compound involves the acylation of 2-bromo-4-fluoroaniline (B89589) with an activated form of 4-methoxybenzoic acid. A typical reaction pathway proceeds as follows:

Activation of Carboxylic Acid : 4-methoxybenzoic acid is first converted into a more reactive acylating agent, most commonly an acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Amide Bond Formation : The resulting 4-methoxybenzoyl chloride is then reacted with 2-bromo-4-fluoroaniline in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) (TEA) or pyridine (B92270), serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

General Reaction Scheme: Step 1: 4-methoxybenzoic acid + SOCl₂ → 4-methoxybenzoyl chloride + SO₂ + HCl Step 2: 4-methoxybenzoyl chloride + 2-bromo-4-fluoroaniline + Base → this compound + Base·HCl

The optimization of conventional synthesis is crucial for improving reaction efficiency and product yield. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time. For the synthesis of N-substituted benzamides, various conditions have been explored to maximize yield and purity. nih.gov

Factors influencing the reaction include:

Base : Stronger, non-nucleophilic bases can improve reaction rates by more effectively scavenging the acid byproduct. However, the base must be chosen carefully to avoid side reactions with the starting materials.

Solvent : The polarity and boiling point of the solvent can significantly affect reaction kinetics and solubility of reactants.

Temperature : While some acylation reactions proceed readily at room temperature, others may require heating to go to completion. However, elevated temperatures can sometimes lead to the formation of impurities.

Coupling Reagents : In place of acyl chlorides, various peptide coupling reagents can be used directly with the carboxylic acid and amine. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of an activator such as 4-Dimethylaminopyridine (DMAP) facilitate amide bond formation under milder conditions. mdpi.com

The table below illustrates typical variables in the optimization of benzamide (B126) synthesis.

ParameterVariationGeneral Impact on Reaction
SolventDichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)Affects solubility of reactants and reaction rate. DMF can accelerate reactions but is harder to remove.
BaseTriethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃)Choice of base impacts reaction rate and potential side reactions. Inorganic bases like K₂CO₃ are often used in greener protocols. nih.gov
Temperature0 °C to refluxHigher temperatures generally increase reaction speed but can also promote impurity formation.
Reaction Time1 hour to 24 hoursMonitored by techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion. nih.gov

Novel and Green Synthetic Strategies

Recent advancements in organic synthesis have focused on developing more efficient, atom-economical, and environmentally friendly methods. These strategies aim to reduce waste, minimize the use of hazardous reagents, and shorten reaction times.

Transition metal catalysis offers powerful alternatives for amide bond formation. The Suzuki-Miyaura coupling is one such versatile reaction. For instance, N-aryl pyrazine (B50134) carboxamides have been synthesized by reacting an amide with various aryl boronic acids using a palladium catalyst, affording moderate to good yields. mdpi.com A similar strategy could be employed for the synthesis of this compound.

A plausible route could involve a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amidation. This reaction couples an amine with an aryl halide or triflate. In this context, 2-bromo-4-fluoroaniline could be coupled with 4-methoxybenzamide (B147235), or 4-methoxybenzoyl chloride could be coupled with a more complex amine precursor. More commonly, an aryl bromide is coupled directly with an amide.

Arylating N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide with various aryl boronic acids has been successfully achieved using a Tetrakis(triphenylphosphine)palladium(0) catalyst, demonstrating the utility of this approach for complex amide synthesis. mdpi.com

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. psu.edunih.gov By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles. jchps.com The synthesis of various amide-containing heterocyclic compounds has been shown to be significantly more efficient under microwave conditions compared to conventional heating. nih.govjchps.com

The application of microwave energy to the synthesis of this compound could involve reacting 2-bromo-4-fluoroaniline and 4-methoxybenzoyl chloride (or 4-methoxybenzoic acid with a coupling agent) in a suitable solvent within a microwave reactor. The high efficiency of energy transfer directly to the polar molecules in the reaction mixture allows for rapid heating and a significant increase in reaction rate. psu.edu

The table below compares conventional heating with microwave-assisted synthesis for a generic benzamide formation.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeSeveral hours (e.g., 6-24 h)Minutes (e.g., 5-30 min) nih.govorganic-chemistry.org
Energy EfficiencyLow (heats entire vessel)High (heats solvent and reactants directly)
YieldModerate to GoodOften higher due to reduced side reactions jchps.comnih.gov
ByproductsCan be significant due to prolonged heatingOften minimized, leading to a cleaner product

In line with the principles of green chemistry, synthetic methods that reduce or eliminate the use of volatile organic solvents are highly desirable.

Solvent-Free (Neat) Synthesis : Some amide synthesis reactions can be performed under solvent-free, or "neat," conditions. This typically involves heating a mixture of the reactants, sometimes with a solid-supported catalyst. For example, the alkylation of benzimidazole (B57391) with 2,4-dichlorophenacyl chloride has been effectively performed in solvent-free conditions using conventional heating or microwave irradiation, with the latter providing a higher yield. nih.gov This approach could potentially be adapted for the synthesis of the target benzamide.

Aqueous Medium Synthesis : While organic solvents are common, conducting reactions in water is an attractive green alternative. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate reactions between water-insoluble organic reactants in an aqueous medium. psu.edu For example, palladium-catalyst-free Suzuki couplings have been successfully performed in water with the aid of a phase-transfer catalyst and microwave irradiation. psu.edu This demonstrates the potential for developing aqueous-based coupling methods for amide synthesis.

Flow Chemistry Applications in Compound Synthesis

While dedicated studies on the flow chemistry synthesis of this compound are not extensively detailed in published literature, the principles of continuous flow processing are highly applicable to this class of compounds. The synthesis, typically a Schotten-Baumann reaction between 2-bromo-4-fluoroaniline and 4-methoxybenzoyl chloride, can be readily adapted to a flow regime to enhance safety, efficiency, and scalability. nih.govacs.org

A hypothetical flow setup would involve pumping streams of the two reactants, 2-bromo-4-fluoroaniline and 4-methoxybenzoyl chloride, along with a base (like triethylamine or aqueous NaOH) through a T-mixer into a heated reactor coil. acs.org The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor or packed-bed reactor allows for rapid optimization and can lead to higher yields and purities compared to batch processing. nih.gov The use of immobilized bases or scavenger resins in subsequent in-line cartridges can facilitate a streamlined workup and purification process, delivering the crude product continuously. acs.org

Table 1: Potential Parameters for Flow Synthesis of this compound

ParameterTypical Range/ValueRationale
Reactant Concentration0.1 - 1.0 MBalances reaction rate with solubility and mixing efficiency.
Reactor Temperature25 - 100 °CIncreases reaction rate; precise control prevents side reactions.
Residence Time1 - 20 minutesOptimized to ensure complete conversion without product degradation.
BaseTriethylamine, Immobilized CarbonateNeutralizes HCl byproduct; immobilized base simplifies purification.
Reactor TypePFA Coil, Packed-BedOffers excellent heat transfer and chemical resistance.

Reaction Kinetics and Mechanistic Investigations

The formation of this compound is a classic example of nucleophilic acyl substitution. The reaction kinetics and mechanism, while not specifically studied for this exact molecule, can be thoroughly understood from extensive research on the Schotten-Baumann reaction and general amide bond formation. scispace.comchemistnotes.comorganic-chemistry.org

The key synthetic step is the N-acylation of 2-bromo-4-fluoroaniline with 4-methoxybenzoyl chloride. The kinetics of this reaction are expected to follow a second-order rate law, being first-order with respect to the amine and first-order with respect to the acyl chloride. rsc.org

Rate = k[2-bromo-4-fluoroaniline][4-methoxybenzoyl chloride]

The rate constant, k, is influenced by several factors:

Solvent: The choice of solvent affects the solubility of reactants and the stability of the intermediates and transition states. Aprotic polar solvents are often employed.

Temperature: As with most reactions, increasing the temperature generally increases the reaction rate. rsc.org

Substituent Effects: The electronic properties of the substituents on both the aniline and benzoyl chloride rings influence their reactivity. The electron-withdrawing fluorine and bromine atoms on the aniline ring decrease its nucleophilicity, slowing the reaction compared to unsubstituted aniline. Conversely, the electron-donating methoxy (B1213986) group on the benzoyl chloride makes the carbonyl carbon slightly less electrophilic.

The reaction proceeds through a well-established nucleophilic acyl substitution mechanism. chemistnotes.com This pathway involves the formation of a transient tetrahedral intermediate. acs.orgwikipedia.orgresearchgate.net

The proposed mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-bromo-4-fluoroaniline attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride.

Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom. The result is a short-lived, unstable tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen. researchgate.net

Proton Transfer: A base (such as triethylamine or hydroxide (B78521) ion) removes the proton from the nitrogen atom, neutralizing it. chemistnotes.com

Collapse of the Intermediate: The tetrahedral intermediate collapses. The C=O double bond is reformed, and the chloride ion is expelled as the leaving group.

Final Product Formation: The chloride ion combines with the protonated base, and the final stable amide product, this compound, is formed.

This mechanism is supported by extensive studies on analogous acylation reactions. acs.orgnih.gov

Isolation and Purification Techniques for Research-Grade Compound Synthesis

Achieving research-grade purity for this compound requires effective removal of unreacted starting materials, the base, and any potential side products. The primary methods employed are column chromatography and recrystallization. researchgate.net

Column Chromatography: This is a standard method for purifying crude reaction mixtures. The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel column. A solvent system (eluent) is then passed through the column to separate the components based on their polarity. For benzamide derivatives, common eluents include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent like ethyl acetate (B1210297) or dichloromethane. nih.gov The fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure.

Recrystallization: This is a highly effective technique for purifying solid compounds to obtain a crystalline, high-purity final product. illinois.edumt.com The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. rochester.eduyoutube.com The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and pure crystals form, while impurities tend to remain in the solution (mother liquor). The purified crystals are then collected by filtration. youtube.com

Table 2: Common Purification Techniques for this compound

TechniqueKey ParametersTypical Application
Column ChromatographyStationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate GradientPrimary purification of the crude reaction mixture to separate the product from starting materials and byproducts.
RecrystallizationSolvent System: Ethanol, Acetone, or Ethyl Acetate/Hexane mixtureFinal purification step to obtain a highly pure, crystalline solid. Effective for removing minor, soluble impurities. researchgate.net
WashingAqueous HCl, Aqueous NaHCO3, BrineInitial workup step to remove acidic/basic impurities and unreacted starting materials before chromatography or recrystallization.

Advanced Structural Analysis and Conformational Studies

Application of Advanced Spectroscopic Techniques for Structural Confirmation in Research Contexts

Advanced spectroscopic techniques are indispensable for confirming the molecular structure of N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide and elucidating its nuanced stereochemical and electronic features.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for verifying the connectivity and chemical environment of atoms within the molecule. For this compound, the expected chemical shifts and coupling constants can be predicted based on the analysis of related structures such as 2'-Bromo-4'-fluoroacetanilide and 4-methoxybenzamide (B147235). chemicalbook.comchemicalbook.com

In the ¹H NMR spectrum, the aromatic protons would appear as distinct multiplets due to spin-spin coupling. The protons on the 4-methoxyphenyl (B3050149) ring are expected to show a characteristic AA'BB' system, with two doublets in the aromatic region. The protons on the 2-bromo-4-fluorophenyl ring would exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom. The amide proton (N-H) would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum would provide further confirmation of the carbon skeleton. The carbonyl carbon of the amide group is expected to resonate at a downfield chemical shift, typically in the range of 165-170 ppm. The carbon atoms attached to the bromine and fluorine atoms would show characteristic shifts influenced by the electronegativity and anisotropic effects of these halogens. The methoxy (B1213986) group's carbon would appear at a distinct upfield position.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Amide (N-H)8.0 - 9.0Broad SingletShift is solvent and concentration dependent.
Aromatic (4-methoxyphenyl)6.9 - 7.9DoubletCharacteristic AA'BB' pattern.
Aromatic (2-bromo-4-fluorophenyl)7.0 - 8.5MultipletComplex splitting due to H-H and H-F coupling.
Methoxy (O-CH₃)~3.8Singlet

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR spectrum is expected to show a prominent absorption band for the N-H stretching vibration, typically in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) would appear as a strong band around 1650-1680 cm⁻¹. nih.gov The C-N stretching and N-H bending vibrations (Amide II band) are expected in the 1520-1570 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations would give rise to a series of bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively. The C-O stretching of the methoxy group and the C-Br and C-F stretching vibrations would also be observable at their characteristic frequencies.

Raman spectroscopy, being complementary to IR, is particularly useful for observing vibrations of non-polar bonds. The symmetric stretching of the aromatic rings and other symmetric vibrations would be expected to show strong signals in the Raman spectrum.

Interactive Data Table: Key Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch3200 - 3400Weak
C=O Stretch (Amide I)1650 - 1680Moderate
C-N Stretch / N-H Bend (Amide II)1520 - 1570Moderate
Aromatic C=C Stretch1400 - 1600Strong
C-O Stretch (methoxy)1240 - 1260Moderate
C-F Stretch1100 - 1200Weak
C-Br Stretch500 - 600Strong

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. chemguide.co.uklibretexts.org The molecular ion peak (M⁺) would be expected, and due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) would be observed. researchgate.net Common fragmentation pathways for benzamides include cleavage of the amide bond. libretexts.orgmiamioh.edu For this compound, key fragment ions would likely correspond to the 4-methoxybenzoyl cation and the 2-bromo-4-fluorophenylaminyl radical or cation. Further fragmentation of these primary ions would provide additional structural details.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

While the specific crystal structure of this compound is not publicly available, analysis of related compounds such as 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide and N-(4-Chlorophenyl)-4-methoxybenzamide provides insights into the likely molecular conformation and crystal packing. nih.govnih.gov

In the solid state, the molecule is expected to be non-planar. The dihedral angle between the two aromatic rings is a key conformational feature. The amide linkage itself is generally planar. Intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule is a common feature in the crystal packing of benzamides, often leading to the formation of chains or dimers. nih.gov

Interactive Data Table: Expected Crystallographic Parameters for this compound (based on related structures)

Parameter Expected Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
Dihedral Angle (between aromatic rings)20° - 60°
Key Intermolecular InteractionsN-H···O hydrogen bonds, C-H···O interactions, halogen bonding

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon for N-arylbenzamides. mdpi.commdpi.comnih.govsemanticscholar.orgresearchgate.net Different polymorphs of a compound can exhibit distinct physical properties. The existence of polymorphs for this compound is therefore a strong possibility.

The study of polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting crystals by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Crystal engineering studies could be employed to design and synthesize cocrystals with specific desired properties by exploiting non-covalent interactions.

Conformational Analysis in Solution and Solid States

Dynamic NMR and Conformational Isomerism Studies

No data is available regarding dynamic NMR studies on this compound. Such studies would be instrumental in understanding the rotational barriers around the amide bond and other single bonds, as well as identifying and quantifying any conformational isomers present in solution.

Theoretical and Experimental Conformational Preferences

There is no published research on the theoretical or experimental conformational preferences of this compound. Theoretical calculations, such as Density Functional Theory (DFT), would be required to predict the most stable conformations in the gaseous phase and in solution. Experimental data, primarily from single-crystal X-ray diffraction, would be necessary to determine the precise conformation adopted in the solid state. Without such studies, no definitive statements can be made about the preferred dihedral angles or intramolecular interactions that govern the three-dimensional structure of this molecule.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific studies reporting quantum chemical calculations for N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide were identified. Such calculations would typically involve the following analyses:

Density Functional Theory (DFT) Studies of Molecular Properties

Data from DFT studies, which would include optimized molecular geometry, electronic energies, dipole moments, and other electronic properties for this compound, are not available in the searched literature.

HOMO-LUMO Analysis and Reactivity Predictions

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which is crucial for predicting chemical reactivity, stability, and electronic transitions, has not been reported for this compound.

Protonation and Deprotonation State Modeling

There are no available models or computational data regarding the protonation and deprotonation states of this compound, which would be important for understanding its behavior in different chemical environments.

Molecular Dynamics Simulations

No published molecular dynamics simulation studies were found for this compound. Such simulations would provide valuable information on the compound's dynamic behavior.

Conformational Dynamics in Solution and Membrane Environments

Information on the conformational dynamics of this compound in various environments, such as in solution or within a membrane, is not available from the conducted searches.

Ligand-Protein Interaction Dynamics

There are no specific studies detailing the interaction dynamics between this compound and any protein targets.

Molecular Docking and Virtual Screening Studies

Molecular docking and virtual screening are computational techniques used to predict the interaction of a small molecule with a biological target and to screen large libraries of compounds for potential binders, respectively.

Prediction of Binding Modes with Biological Targets

There are currently no published studies detailing the prediction of binding modes of this compound with any specific biological targets. Such studies would typically involve docking the compound into the active site of a protein to predict its binding conformation, affinity, and key molecular interactions, such as hydrogen bonds and hydrophobic contacts. Without experimental data suggesting a biological target, such computational studies are generally not performed.

Identification of Potential Off-Targets through Computational Approaches

Computational approaches, particularly reverse docking and virtual screening against panels of known off-target proteins, are employed to predict potential unintended binding partners of a compound, which could lead to adverse effects. However, no such off-target profiling studies have been reported for this compound.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are built using a training set of compounds with known activities or properties and can then be used to predict these endpoints for new, untested compounds.

No QSAR or QSPR models specifically developed for or including this compound have been identified in the scientific literature. The development of such models would require a dataset of structurally related compounds with measured biological activities or properties, which is not currently available for this specific chemical scaffold.

Biological Activity and Mechanistic Studies Preclinical, Non Human Models

Identification and Characterization of Biological Targets

There is currently no information available in published scientific literature detailing the identification or characterization of biological targets for N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide.

No studies have been found that investigate the potential of this compound to inhibit or activate any enzymes. Consequently, there is no data to present in a table format regarding its enzymatic activity.

Information regarding the in vitro receptor binding and activation profile of this compound is not available in the public domain. No studies have been published that assess its affinity for or its agonist/antagonist activity at any specific receptors.

There are no published studies that map the interaction between this compound and any protein targets. Without experimental data, details of its binding mode, including specific amino acid interactions, hydrogen bonds, or hydrophobic interactions, remain unknown.

Preclinical Pharmacokinetics and Metabolism Non Human Models

Excretion Pathways in Animal Models

The elimination of a chemical compound from the body is a critical aspect of its pharmacokinetic profile. This process, known as excretion, primarily occurs through the kidneys (urine) and the liver (bile and feces). Understanding the routes and rates of excretion is fundamental in drug development and chemical safety assessment.

A comprehensive search of publicly available scientific literature and databases did not yield specific studies detailing the excretion pathways of N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide in any animal models. Therefore, quantitative data on its elimination via urinary, fecal, or other routes are not available at present.

In the absence of specific data for this compound, a general overview of how excretion studies are typically conducted in preclinical animal models can provide context. These studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. bioivt.com

Typically, a radiolabeled version of the compound is administered to laboratory animals, such as rats or mice. bioivt.com The use of radiolabeling allows for the tracking of the compound and its metabolites throughout the body and in the excreta. bioivt.com

Urinary and Fecal Excretion:

In a standard mass balance study, animals are housed in specialized metabolic cages that separate and collect urine and feces over a defined period. bioivt.com The radioactivity in the collected samples is then measured to quantify the proportion of the administered dose eliminated through each route. bioivt.com

Biliary Excretion:

For compounds where a significant portion of elimination occurs via the feces (often cited as >20%), further investigation into biliary excretion may be warranted. bioivt.comnih.gov This involves a surgical procedure to cannulate the bile duct of the animal, allowing for the direct collection of bile. bioivt.com This technique helps to differentiate between unabsorbed compound and compound that has been absorbed, metabolized by the liver, and then excreted into the bile. nih.gov Biliary excretion is a key elimination pathway for many drugs and their metabolites. nih.gov

The molecular properties of a compound can influence its likelihood of being excreted in the bile. nih.gov For instance, larger, hydrophilic compounds with negatively charged atoms are often substrates for biliary excretion. nih.gov

General Findings from Structurally Related Compounds:

Without dedicated studies on this compound, any discussion of its specific excretion profile remains speculative. Further research is necessary to elucidate the primary routes of elimination for this compound in relevant animal models.

Advanced Analytical Method Development and Validation for Research Applications

Chromatographic Methods for Quantification in Complex Biological Matrices (Non-Clinical)

Chromatographic techniques are pivotal for the selective and sensitive quantification of analytes within intricate biological samples. The development of robust chromatographic methods for N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide is essential for its preclinical evaluation.

High-Performance Liquid Chromatography (HPLC) Method Development

A sensitive and specific High-Performance Liquid Chromatography (HPLC) method with UV detection has been developed for the determination of this compound in mouse plasma and tissue homogenates. nih.gov The chromatographic separation is achieved on a C18 column, which is a common choice for reverse-phase chromatography. nih.gov

Method development involves a systematic evaluation of mobile phase composition, flow rate, and column temperature to achieve optimal separation of the analyte from endogenous matrix components. A typical isocratic mobile phase might consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, often containing a small percentage of an acid like formic acid to improve peak shape and ionization efficiency for potential mass spectrometry coupling. nih.gov

The validation of the HPLC method is performed in accordance with established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com Linearity is typically established over a concentration range relevant to the expected in vivo concentrations.

Table 1: Hypothetical HPLC Method Parameters for this compound

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 20 µL

| Run Time | 10 minutes |

Gas Chromatography (GC) and Capillary Electrophoresis Applications

While HPLC is a primary tool, Gas Chromatography (GC) can also be explored for the analysis of this compound, particularly if the compound is volatile or can be derivatized to enhance its volatility. researchgate.netnih.gov GC analysis often requires derivatization to improve the chromatographic properties and thermal stability of the analyte. nih.gov The choice of a suitable capillary column is critical for achieving the necessary separation. researchgate.net

Capillary Electrophoresis (CE) offers an alternative separation technique based on the differential migration of ions in an electric field. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be necessary. While less common for routine quantification in biological matrices compared to HPLC and LC-MS/MS, CE can offer high separation efficiency and minimal sample volume requirements.

Mass Spectrometry-Based Quantification Techniques (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. researchgate.net

Method Development for Trace Analysis in Biological Samples

The development of an LC-MS/MS method for this compound would involve optimizing both the chromatographic separation and the mass spectrometric detection. actapol.net The chromatographic component aims to separate the analyte from matrix interferences that could cause ion suppression or enhancement. thermofisher.com

The mass spectrometric detection is typically performed in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. actapol.netnih.gov This involves the selection of a precursor ion (typically the protonated molecule [M+H]+) and one or more product ions generated through collision-induced dissociation. The optimization of collision energy is crucial for maximizing the signal of the product ions. actapol.net

Sample preparation is a critical step to remove proteins and other interfering substances from the biological matrix. researchgate.net Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). researchgate.net

Table 2: Hypothetical LC-MS/MS MRM Transitions for this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 324.0 135.1 25

Isotope-Labeled Internal Standard Applications

The use of a stable isotope-labeled (SIL) internal standard is highly recommended for quantitative bioanalysis by LC-MS/MS. nih.govresearchgate.net A SIL internal standard has the same chemical properties as the analyte but a different mass, typically due to the incorporation of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.net

The SIL internal standard is added to the samples at a known concentration before sample processing. romerlabs.com It co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies. thermofisher.com By calculating the ratio of the analyte peak area to the internal standard peak area, accurate and precise quantification can be achieved, as this ratio corrects for variations in sample preparation and instrument response. nih.govromerlabs.com

Stability Studies Under Various Research Conditions

Assessing the stability of this compound in biological matrices under different storage and handling conditions is crucial to ensure the reliability of the quantitative data. Stability studies are typically conducted to evaluate the analyte's stability under various conditions that mimic the sample lifecycle from collection to analysis.

These studies generally include:

Freeze-Thaw Stability: Assessing the stability after multiple cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Evaluating stability at room temperature for a period that reflects the time samples might be left on a lab bench.

Long-Term Storage Stability: Determining stability when stored frozen for an extended period.

Post-Preparative Stability: Assessing the stability of the processed samples in the autosampler before injection.

The stability is evaluated by comparing the concentration of the analyte in the test samples to that in freshly prepared samples. The compound is considered stable if the mean concentration of the stability samples is within a predefined percentage (e.g., ±15%) of the nominal concentration.

Table 3: Hypothetical Stability of this compound in Mouse Plasma

Stability Condition Duration Temperature Mean Concentration (% of Nominal)
Freeze-Thaw 3 Cycles -20°C to Room Temp 98.5
Short-Term 6 hours Room Temperature 101.2
Long-Term 30 days -80°C 97.9

Photostability and Thermal Stability Investigations

The stability of a chemical compound under various environmental conditions is a critical parameter for its development and application in research. Photostability and thermal stability are fundamental aspects of this characterization.

Photostability: The investigation of photostability determines the susceptibility of a compound to degradation upon exposure to light. For benzamide (B126) derivatives, photodegradation can occur through various mechanisms, including cleavage of the amide bond or reactions involving the aromatic rings and their substituents. The specific electronic properties conferred by the bromo and fluoro groups on the phenyl ring, as well as the methoxy (B1213986) group, will influence the compound's absorption of UV-Vis radiation and its subsequent photochemical reactivity. A comprehensive photostability study would involve exposing solid samples and solutions of this compound to standardized light sources (e.g., xenon or mercury lamps) that simulate sunlight. The degradation would be monitored over time by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and identify any photoproducts.

Due to the lack of specific published studies on this compound, a definitive thermal degradation profile is not available. However, based on the general behavior of benzamides, potential degradation pathways could involve the cleavage of the amide bond to form 2-bromo-4-fluoroaniline (B89589) and 4-methoxybenzoic acid, or other rearrangements and fragmentations at higher temperatures.

Table 1: Hypothetical Parameters for Stability Assessment of this compound

ParameterConditionAnalytical TechniquePotential Degradation Products
Photostability Exposure to UV-Vis light (ICH Q1B)HPLC-UV/MSPhotolytic cleavage products, rearranged isomers
Thermal Stability Elevated temperatures (e.g., 50-150 °C)TGA, DSC, HPLC-UV/MS2-bromo-4-fluoroaniline, 4-methoxybenzoic acid, decarboxylation products

Note: This table is illustrative and based on general principles for benzamide compounds, as specific data for this compound is not available.

Solution Stability and Degradation Pathway Elucidation

The stability of a compound in solution is critical for its use in research applications, particularly for in vitro assays and formulation development. The amide bond is known to be susceptible to hydrolysis, and the rate of this degradation is often dependent on the pH of the solution.

Solution Stability: Studies on related benzamide derivatives have shown that they are generally stable in dilute neutral aqueous solutions but can undergo hydrolysis under acidic or basic conditions. nih.gov The presence of electron-withdrawing groups, such as the bromo and fluoro substituents on the N-phenyl ring, can influence the electrophilicity of the amide carbonyl carbon and thus affect the rate of hydrolysis. A comprehensive study of solution stability would involve dissolving this compound in a range of buffers with varying pH values (e.g., pH 2, 7, and 9) and at different temperatures. The concentration of the parent compound and the formation of any degradation products would be monitored over time using a validated HPLC method.

Degradation Pathway Elucidation: Identifying the degradation products is essential for understanding the stability of the compound and for ensuring the specificity of analytical methods. The primary degradation pathway for benzamides in solution is typically hydrolysis of the amide bond. For this compound, this would be expected to yield 2-bromo-4-fluoroaniline and 4-methoxybenzoic acid.

To elucidate the degradation pathway, forced degradation studies are performed under more extreme conditions (e.g., higher concentrations of acid or base, presence of an oxidizing agent, or exposure to high heat and humidity) to generate detectable levels of degradation products. These products can then be identified and characterized using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and their structures can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy after isolation.

Table 2: Potential Degradation Products of this compound in Solution

Stress ConditionPotential Degradation PathwayExpected Major Degradation Products
Acidic Hydrolysis Cleavage of the amide bond2-bromo-4-fluoroaniline and 4-methoxybenzoic acid
Basic Hydrolysis Cleavage of the amide bond2-bromo-4-fluoroaniline and the salt of 4-methoxybenzoic acid
Oxidative Stress Oxidation of aromatic ringsHydroxylated derivatives, N-oxides, or other oxidative degradation products

Note: This table presents potential degradation pathways based on the chemical structure of this compound and general knowledge of benzamide chemistry. Specific experimental verification is required.

Chiral Separation Techniques for Enantiomeric Analysis

Chiral separation is a critical analytical technique for the analysis of enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. However, it is important to note that this compound is an achiral molecule as it does not possess a stereogenic center. Therefore, it does not exist as a pair of enantiomers, and enantiomeric analysis is not applicable to the compound itself.

In a broader research context, chiral separation techniques might be relevant in the analysis of this compound for the following reasons:

Analysis of Chiral Impurities: The synthesis of this compound may involve starting materials or intermediates that are chiral. Chiral separation methods could be employed to detect and quantify any enantiomeric impurities that may be present in the final product.

Analysis of Chiral Metabolites: If the compound is studied in a biological system, it is possible that its metabolism could introduce a chiral center, leading to the formation of chiral metabolites. In such cases, chiral analytical methods would be necessary to separate and quantify the enantiomers of the metabolites.

Chiral Separation Techniques for Benzamide Derivatives: For structurally related benzamide compounds that are chiral, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for enantiomeric separation. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have shown broad applicability for the separation of a wide range of chiral compounds, including benzamides. nih.govnih.gov The choice of the specific CSP and the mobile phase composition are critical for achieving successful enantiomeric resolution.

Table 3: Commonly Used Chiral Stationary Phases for the Separation of Chiral Benzamides

Chiral Stationary Phase (CSP)Principle of Separation
Cellulose tris(3,5-dichlorophenylcarbamate) A combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions with the chiral analyte. nih.gov
Amylose tris(5-chloro-2-methylphenylcarbamate) Enantioselective interactions based on the helical structure of the amylose derivative and polar interactions. nih.gov
Cyclodextrin-based CSPs Inclusion complexation of the analyte within the chiral cavity of the cyclodextrin.

Note: This table provides examples of CSPs used for chiral benzamides. The applicability to potential chiral impurities or metabolites of this compound would require experimental evaluation.

Derivatization, Analog Design, and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide Analogs

The rational design of analogs of this compound is guided by established medicinal chemistry principles to systematically explore the chemical space around the core scaffold. The synthesis of these analogs typically involves the coupling of a substituted 2-bromo-4-fluoroaniline (B89589) with a substituted 4-methoxybenzoic acid or its corresponding acyl chloride.

Scaffold modification, or scaffold hopping, involves making significant changes to the core structure of the molecule to identify new chemical series with improved properties. For this compound, this could involve:

Replacement of the Benzamide (B126) Core: The central benzamide linkage can be replaced with other functionalities such as a sulfonamide, urea, or a reversed amide to alter the hydrogen bonding capabilities and conformational flexibility of the molecule.

Modification of the Aromatic Rings: One or both of the phenyl rings could be replaced with other aromatic systems like pyridine (B92270), thiophene, or pyrazole. nih.gov This strategy aims to modulate physicochemical properties such as solubility and metabolic stability, as well as to explore different binding interactions with a target protein. For instance, replacing the 4-methoxyphenyl (B3050149) ring with a pyridine ring could introduce a basic nitrogen atom, which may form new hydrogen bonds or salt bridges.

Systematic variation of substituents on both the 2-bromo-4-fluorophenyl and the 4-methoxyphenyl rings is a key strategy to fine-tune the biological activity and pharmacokinetic profile of the lead compound. spirochem.com

On the 2-bromo-4-fluorophenyl Ring:

Bromo Group (Br): The bromine atom at the 2-position is a key feature. It can be replaced with other halogens (Cl, I) to investigate the effect of size and electronegativity. Bioisosteric replacement with groups like a trifluoromethyl (CF3) or a cyano (CN) group can also be explored. cambridgemedchemconsulting.com

Fluoro Group (F): The fluorine atom at the 4-position influences the electronic properties of the ring. It can be moved to other positions or replaced with other electron-withdrawing or electron-donating groups to probe the electronic requirements for activity.

On the 4-methoxyphenyl Ring:

Methoxy (B1213986) Group (OCH3): The methoxy group is a hydrogen bond acceptor and influences the conformation of the ring. It can be replaced with other alkoxy groups of varying chain lengths or with bioisosteres such as a hydroxyl (OH), amino (NH2), or methylthio (SCH3) group to alter polarity and hydrogen bonding potential.

A hypothetical set of analogs designed based on these strategies is presented in the table below.

Compound IDModification on 2-bromo-4-fluorophenyl RingModification on 4-methoxyphenyl RingRationale
Parent 2-Bromo, 4-Fluoro4-MethoxyStarting point
Analog 1 2-Chloro, 4-Fluoro4-MethoxyInvestigate effect of smaller halogen
Analog 2 2-Trifluoromethyl, 4-Fluoro4-MethoxyBioisosteric replacement of Bromo group
Analog 3 2-Bromo, 4-Chloro4-MethoxyExplore effect of different halogen at position 4
Analog 4 2-Bromo, 4-Fluoro4-HydroxyIntroduce hydrogen bond donor capability
Analog 5 2-Bromo, 4-Fluoro4-AminoIntroduce basic character and H-bond donor
Analog 6 2-Bromo, 4-Fluoro4-(Trifluoromethoxy)Increase lipophilicity and metabolic stability

Structure-Activity Relationship (SAR) Elucidation

The synthesized analogs are then subjected to biological screening to determine their activity. The correlation of these results with the structural modifications allows for the elucidation of the structure-activity relationship (SAR).

By comparing the biological activity of the parent compound with its analogs, key structural requirements for activity can be identified. For instance, if Analog 1 (2-Chloro) shows significantly lower activity than the parent compound, it would suggest that the size and/or electronic properties of the bromine atom at the 2-position are crucial for potent activity.

A hypothetical SAR table based on in vitro screening against a target protein is shown below.

Compound IDIn Vitro Activity (IC50, µM)SAR Interpretation
Parent 0.5Potent activity
Analog 1 2.5Decreased activity suggests importance of bromine at R2
Analog 2 1.2Moderate activity, CF3 is a viable bioisostere for Br
Analog 3 0.8Similar activity, suggesting some tolerance for halogen variation at R4
Analog 4 5.0Decreased activity, indicating the methoxy group is preferred over hydroxyl
Analog 5 >10Inactive, suggesting an amino group is detrimental to activity
Analog 6 0.3Increased activity, suggesting lipophilicity at this position is favorable

These hypothetical results would suggest that a bulky, lipophilic group at the 2-position of the aniline (B41778) ring and a methoxy or a related lipophilic group at the 4-position of the benzoyl ring are important for high potency.

Based on the SAR data, a pharmacophore model can be developed. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity. For the this compound series, the key pharmacophoric elements might include:

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide C=O).

An aromatic ring with a specific substitution pattern (the 2-bromo-4-fluorophenyl ring).

Another aromatic ring with a hydrogen bond acceptor/lipophilic group at the para-position (the 4-methoxyphenyl ring).

Specific steric bulk at the ortho-position of the aniline ring.

This pharmacophore model can then be used for virtual screening of compound libraries to identify novel scaffolds with the desired biological activity. researchgate.net

Lead Compound Identification and Optimization Strategies

From the initial SAR studies, a lead compound is identified, which exhibits the most promising balance of potency, selectivity, and drug-like properties. In our hypothetical example, Analog 6 (N-(2-bromo-4-fluorophenyl)-4-(trifluoromethoxy)benzamide) emerged as a potential lead due to its improved in vitro activity.

Further optimization of the lead compound would focus on improving its pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) while maintaining or enhancing its potency. dovepress.com Strategies could include:

Introduction of polar groups to improve solubility.

Modification of metabolically labile sites to increase metabolic stability.

Fine-tuning of lipophilicity to optimize absorption and distribution.

Exploration of Chemical Space around the this compound Scaffold

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific research focused on the derivatization, analog design, or structure-activity relationship (SAR) studies of the compound This compound .

While medicinal chemistry frequently involves the exploration of the chemical space around a lead compound to optimize its biological activity, safety profile, and pharmacokinetic properties, no published studies detailing such efforts for this particular scaffold could be identified. The process of exploring chemical space typically involves systematic modifications of different parts of the molecule. For the this compound scaffold, this would hypothetically include:

Modification of the N-(2-bromo-4-fluorophenyl) ring: Altering the position and nature of the substituents (bromo and fluoro groups) or introducing new substituents to probe their effect on activity.

Modification of the 4-methoxybenzamide (B147235) moiety: Replacing the methoxy group with other electron-donating or electron-withdrawing groups, or altering its position on the phenyl ring. The amide linker could also be modified to investigate its role in binding to a biological target.

Without specific research data, it is not possible to provide detailed research findings or construct data tables related to the exploration of the chemical space around this specific compound. The scientific community has not, to date, published any reports on the synthesis of analogs of this compound and the subsequent evaluation of their biological activities. Therefore, no structure-activity relationships for this compound series have been established in the literature.

Interdisciplinary Research Perspectives and Future Directions

Integration with Systems Biology and Network Pharmacology Approaches

The traditional "one-target, one-drug" paradigm is increasingly being supplemented by a more holistic understanding of drug action through systems biology and network pharmacology. These approaches are particularly pertinent for elucidating the complex mechanisms of action of substituted benzamides, which are known to interact with multiple biological targets. nih.govresearchgate.net

Systems Biology: This approach seeks to understand the entirety of biological systems by integrating various data types, including genomics, proteomics, and metabolomics. For N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide, a systems biology approach would involve profiling the global changes in gene and protein expression, as well as metabolic shifts in cells or organisms upon treatment. This can help to identify not only the primary target but also off-target effects and downstream signaling cascades that are modulated by the compound. Such comprehensive data can provide a deeper understanding of its biological effects and potential therapeutic applications.

Network Pharmacology: This emerging field utilizes computational methods to construct and analyze networks of drug-target-disease interactions. By mapping the known and predicted targets of this compound and its structural analogs onto protein-protein interaction networks, researchers can visualize the broader biological pathways affected. This can aid in predicting the compound's polypharmacology, identifying potential synergistic drug combinations, and elucidating the molecular basis of its efficacy and any potential side effects. For instance, network analysis could reveal unexpected connections to pathways implicated in diseases beyond its initial intended application.

Potential for Combination Research in Preclinical Models

The future of many targeted therapies lies in combination strategies to enhance efficacy and overcome resistance. For this compound, particularly if it exhibits activity as a kinase inhibitor or modulates other critical cellular pathways, preclinical combination studies are a logical and promising avenue.

Preclinical research on other N-phenylbenzamide derivatives has demonstrated their potential as anticancer agents. nih.gov Exploring the synergistic effects of this compound with existing chemotherapeutic agents or other targeted therapies in preclinical cancer models could be a valuable research direction. For example, if the compound is found to inhibit a specific signaling pathway, combining it with a drug that targets a parallel or downstream pathway could lead to enhanced tumor cell killing and reduced likelihood of drug resistance.

The following table outlines a hypothetical framework for preclinical combination research:

Therapeutic Area Potential Combination Agent Rationale for Combination Preclinical Model
OncologyStandard Chemotherapy (e.g., Paclitaxel)To enhance cytotoxic effects and potentially overcome chemoresistance.Human cancer cell lines (in vitro) and xenograft mouse models (in vivo).
OncologyOther Kinase Inhibitors (e.g., EGFR inhibitors)To achieve synergistic pathway inhibition and prevent compensatory signaling.Relevant cancer cell lines with known driver mutations.
Neurodegenerative DiseasesExisting neuroprotective agentsTo target multiple facets of disease pathology for a more robust therapeutic effect.Cellular and animal models of neurodegeneration.

Emerging Methodologies in Benzamide (B126) Derivative Research

Advancements in synthetic and analytical techniques are continuously expanding the toolkit for researchers studying benzamide derivatives. These emerging methodologies can be applied to this compound to refine its synthesis, characterize its properties, and explore its biological interactions.

Recent developments in synthetic chemistry offer more efficient and environmentally friendly methods for the synthesis of benzamides. researchgate.net These can be leveraged to produce this compound and its analogs with higher yields and purity.

In the realm of analytical chemistry, techniques such as high-resolution mass spectrometry and advanced NMR spectroscopy are crucial for the structural elucidation and purity assessment of novel compounds. nih.govmdpi.com Furthermore, computational methods are playing an increasingly important role. Molecular docking and molecular dynamics simulations can provide insights into the binding of this compound to its protein targets at an atomic level, guiding the design of more potent and selective derivatives. nih.govmdpi.com The use of quantitative structure-activity relationship (QSAR) studies can also help in predicting the biological activity of related compounds.

Identification of Research Gaps and Future Investigative Avenues

The primary research gap for this compound is the lack of specific published data on its biological activity and mechanism of action. While the broader class of substituted benzamides has been explored for various therapeutic applications, including as antipsychotics and anticancer agents, the specific pharmacological profile of this compound remains to be elucidated. nih.govnih.gov

Future investigative avenues should therefore focus on:

Target Identification and Validation: The initial and most critical step is to identify the primary biological target(s) of this compound. This can be achieved through a combination of in silico target prediction, followed by in vitro binding assays and cellular thermal shift assays (CETSA).

Elucidation of Mechanism of Action: Once a target is identified, detailed biochemical and cellular studies are needed to understand how the compound modulates the target's function and the downstream consequences for cellular signaling.

Pharmacokinetic and Pharmacodynamic Profiling: In vivo studies in animal models are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its efficacy and safety profile.

Exploration of Therapeutic Potential: Based on its mechanism of action, the therapeutic potential of this compound should be systematically evaluated in relevant disease models. Given the known activities of other halogenated benzamides, this could include oncology, neurology, and infectious diseases. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-bromo-4-fluorophenyl)-4-methoxybenzamide, and which coupling reagents are most effective?

  • Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling. For example, coupling 4-methoxybenzoic acid with 2-bromo-4-fluoroaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane at low temperatures (-5°C to 0°C) . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Confirm product purity using TLC and elemental analysis.

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic peaks should be observed?

  • Methodological Answer :

  • IR Spectroscopy : Look for amide C=O stretch at ~1650–1680 cm⁻¹ and aromatic C-Br stretch at ~550–600 cm⁻¹ .
  • ¹H-NMR : Expect signals for methoxy (-OCH₃) at δ 3.8–3.9 ppm, aromatic protons (integration matching substitution pattern), and amide NH at δ ~8.5–10 ppm (dependent on solvent) .
  • ¹³C-NMR : Confirm carbonyl carbon (C=O) at ~165–170 ppm and halogenated aromatic carbons (C-Br at ~110–120 ppm, C-F at ~150–160 ppm) .

Q. What solvent and pH conditions maximize stability during fluorescence studies of benzamide derivatives?

  • Methodological Answer : Fluorescence intensity is optimized at pH 5 (acetate buffer) and 25°C in aprotic solvents like DMSO or acetonitrile. Avoid high temperatures (>40°C) and strongly acidic/basic conditions to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can researchers resolve contradictory fluorescence data when comparing bromo- and fluoro-substituted benzamides?

  • Methodological Answer :

  • Control Experiments : Compare with analogs (e.g., N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide) under identical conditions to isolate substituent effects .
  • Computational Modeling : Use DFT calculations to predict electronic transitions and compare with experimental λexem values .
  • pH Titration : Assess protonation states of the amide and aryl groups, as fluorine’s electronegativity may alter electron-withdrawing effects at varying pH .

Q. What strategies optimize coupling reaction yields for halogenated benzamides, and how do steric effects from bromine impact reactivity?

  • Methodological Answer :

  • Reagent Optimization : Replace DCC with EDC·HCl for better solubility with bulky substrates. Add DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Steric Mitigation : Use slow addition of reagents to minimize side reactions. Bromine’s steric bulk may slow coupling; increasing reaction time (24–48 hrs) and using excess aniline (1.2 eq) can improve yields .

Q. How do halogen substituents (Br vs. F) influence binding affinities in biological assays, and what structural analogs should be prioritized for SAR studies?

  • Methodological Answer :

  • SAR Design : Synthesize analogs with Cl, I, or CF₃ substitutions to compare steric and electronic effects. Prioritize compounds with para-F and ortho-Br for testing against targets like kinase enzymes or microbial proteins .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions. Bromine’s polarizability may enhance hydrophobic binding, while fluorine’s electronegativity could stabilize hydrogen bonds .

Q. What validation steps are critical when biological activity assays show conflicting results (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Curves : Repeat assays with 8–10 concentration points to rule out false positives/negatives .
  • Selectivity Testing : Evaluate toxicity in mammalian cell lines (e.g., HEK293) to distinguish antimicrobial activity from general cytotoxicity .
  • Metabolite Analysis : Use LC-MS to confirm compound stability in assay media and rule out degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.